Keto-Itraconazole is a major metabolite of the antifungal drug Itraconazole. It is formed by the hepatic cytochrome P450 (CYP) 3A4 enzyme, primarily through the hydroxylation of Itraconazole to Hydroxy-Itraconazole, followed by further oxidation to Keto-Itraconazole. [, , ] Keto-Itraconazole itself exhibits potent inhibition of CYP3A4, contributing to the overall drug interaction profile of Itraconazole. [] In scientific research, Keto-Itraconazole serves as a valuable tool for investigating the metabolic pathways, drug interaction potential, and pharmacodynamic properties of Itraconazole.
Keto Itraconazole is a significant metabolite of Itraconazole, which belongs to the triazole class of antifungal agents. Itraconazole is primarily used for treating various fungal infections, and its metabolites, including Keto Itraconazole, play a crucial role in its pharmacological activity. The compound is classified under antifungal agents and is essential for understanding the pharmacokinetics and therapeutic efficacy of Itraconazole.
Keto Itraconazole is derived from the metabolism of Itraconazole, which occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4. This compound is classified as a triazole antifungal agent and is recognized for its role in enhancing the antifungal activity of the parent drug by interacting with fungal cell membrane synthesis.
The synthesis of Keto Itraconazole involves metabolic processes where Itraconazole undergoes hydroxylation and other modifications. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify Keto Itraconazole levels in biological samples. In one study, plasma concentrations of Itraconazole and its metabolites were measured using HPLC-mass spectrometry with specific conditions set for mobile phase composition and flow rates .
The synthesis can be summarized as follows:
Keto Itraconazole has a complex molecular structure characterized by multiple rings typical of triazole compounds. Its chemical formula is C_35H_38ClN_5O_8S, with a molecular weight of approximately 706 g/mol. The structure includes a triazole ring, which is essential for its antifungal activity.
Key structural features include:
Keto Itraconazole participates in various biochemical reactions, primarily involving interactions with fungal cell membranes. The compound inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
The metabolic pathway can be summarized as follows:
Keto Itraconazole exerts its effects through competitive inhibition of lanosterol 14α-demethylase, an enzyme involved in the conversion of lanosterol to ergosterol in fungal organisms. Ergosterol is a vital component of the fungal cell membrane; thus, its depletion leads to increased membrane permeability and ultimately cell lysis.
Key points include:
Keto Itraconazole exhibits several notable physical and chemical properties:
Relevant data include:
Keto Itraconazole has several applications in scientific research and clinical settings:
Keto itraconazole (KT-ITZ, C₃₅H₃₆Cl₂N₈O₄) is a tertiary metabolite of the antifungal drug itraconazole (ITZ), first identified as a clinically significant compound through human liver microsome studies in the early 2000s [4] [8]. Its pharmacological significance stems from its dual identity as both a metabolic product and a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant drug-metabolizing enzyme in humans. Unlike many drug metabolites that serve as detoxification intermediates, KT-ITZ retains significant biological activity that contributes substantially to the drug-drug interaction (DDI) profile of itraconazole therapy. Research indicates KT-ITZ circulates at concentrations up to 28.3 ng/mL (∼39 nM) in patients receiving standard itraconazole dosing, levels pharmacologically relevant given its sub-nanomolar inhibitory constants [8]. The metabolite's persistence (t₁/₂ ∼12 hours) allows accumulation during chronic therapy, amplifying CYP3A4 inhibition beyond predictions based solely on parent drug concentrations [1] [9]. This amplification effect underpins KT-ITZ's importance in pharmacokinetic research, particularly in refining models for predicting clinical DDIs involving itraconazole.
KT-ITZ (keto-itraconazole) is structurally characterized by oxidation of hydroxy-itraconazole (OH-ITZ) at the sec-butyl side chain terminus, converting the hydroxyl moiety to a ketone group while retaining the triazole, piperazine, and dichlorophenyl dioxolane domains [4] [6]. This modification reduces molecular polarity compared to OH-ITZ (logP KT-ITZ: ∼5.2 vs. OH-ITZ: ∼4.8), enhancing membrane permeability but simultaneously decreasing plasma protein binding (99.2% vs. ITZ's 99.8%) [10]. The structural evolution from ITZ to its metabolites follows a metabolic cascade: CYP3A4 first hydroxylates ITZ to OH-ITZ, which undergoes further oxidation to KT-ITZ, and subsequently undergoes N-dealkylation to form N-desalkyl-itraconazole (ND-ITZ) [4] [6].
Table 1: Structural and Physicochemical Properties of Itraconazole and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modification | Protein Binding (%) |
---|---|---|---|---|
Itraconazole (ITZ) | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | Parent compound | 99.8 |
Hydroxy-ITZ (OH-ITZ) | C₃₅H₃₈Cl₂N₈O₅ | 721.64 | Hydroxylation at sec-butyl terminus | 99.5 |
Keto-ITZ (KT-ITZ) | C₃₅H₃₆Cl₂N₈O₅ | 719.62 | Oxidation of OH-ITZ to ketone | 99.2 |
N-Desalkyl-ITZ (ND-ITZ) | C₂₇H₃₀Cl₂N₇O₄ | 649.54 | N-dealkylation of piperazine-linked moiety | >99.9 |
Functionally, KT-ITZ retains the critical triazole nitrogen that coordinates with the heme iron of CYP3A4, mirroring the binding mechanism of ITZ. However, its ketone group introduces a hydrogen-bond acceptor that may facilitate additional enzyme interactions, potentially explaining its enhanced inhibitory potency per bound molecule compared to OH-ITZ [4] [6]. Unlike ND-ITZ, which loses the triazole-containing side chain essential for heme coordination, KT-ITZ maintains full capacity for type II spectral binding to CYP3A4, a feature confirmed by characteristic absorbance shifts at ∼425 nm in difference spectroscopy studies [6].
KT-ITZ contributes significantly to the net CYP3A4 inhibitory effect observed during itraconazole therapy through three interconnected mechanisms: direct enzyme inhibition, prolonged occupancy due to slow dissociation rates, and additive effects with co-circulating metabolites. Kinetic analyses reveal KT-ITZ acts as a competitive inhibitor of CYP3A4 with an unbound inhibition constant (Kᵢ,u) of 7.0 nM against midazolam hydroxylation, positioning it as the second most potent inhibitor among itraconazole metabolites after ND-ITZ (Kᵢ,u = 0.4 nM) [4]. When combined with ITZ, OH-ITZ, and ND-ITZ, KT-ITZ contributes to a collective 3.9-fold reduction in the hepatic intrinsic clearance (CLᵢₙₜ) of CYP3A4 substrates [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1